2-bromo-N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide
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Overview
Description
2-BROMO-N~1~-(6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a bromine atom, a benzamide group, and a fused bicyclic system incorporating a cyclopenta and thieno ring fused to a pyrimidine ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N~1~-(6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE typically involves multicomponent reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and triethylamine . The reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination, leading to the formation of the target bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-N~1~-(6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Mn(OTf)2, t-BuOOH
Reducing Agents: LiAlH4
Nucleophiles: Various nucleophiles for substitution reactions
Major Products
Scientific Research Applications
2-BROMO-N~1~-(6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-BROMO-N~1~-(6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-METHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)SULFANYL]-N-(2-NAPHTHYL)ACETAMIDE
- 6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDIN-5-ONE
Uniqueness
2-BROMO-N~1~-(6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE is unique due to the presence of the bromine atom and the specific arrangement of the fused bicyclic system. This unique structure imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds.
Properties
Molecular Formula |
C16H12BrN3OS |
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Molecular Weight |
374.3 g/mol |
IUPAC Name |
2-bromo-N-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)benzamide |
InChI |
InChI=1S/C16H12BrN3OS/c17-11-6-2-1-4-9(11)15(21)20-14-13-10-5-3-7-12(10)22-16(13)19-8-18-14/h1-2,4,6,8H,3,5,7H2,(H,18,19,20,21) |
InChI Key |
RZLVTYNXDLYGAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=NC=NC(=C23)NC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
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